Ácido undecanoico 2-oxo-ciclobutano

Descripción general

Descripción

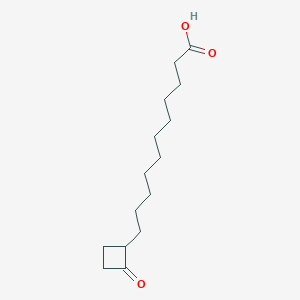

2-Oxo-cyclobutane undecanoic acid is a 2-substituted cyclobutanone with the molecular formula C15H26O3 and a molecular weight of 254.37 g/mol . This compound is notable for its use in the development of enzyme-linked immunosorbent assays (ELISA) for detecting irradiated foods . It is also used in various research and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Food Safety Testing

One of the primary applications of 2-Oxo-cyclobutane undecanoic acid is in food safety testing . It is utilized in the development of enzyme-linked immunosorbent assays (ELISA) for detecting irradiated foods. The compound's ability to interact with biological molecules allows for sensitive detection methods, which are crucial for ensuring food safety standards are met .

Table: Applications in Food Safety

| Application | Description |

|---|---|

| ELISA Development | Used for detecting irradiated foods through antibody interactions. |

| Assay Development | Facilitates the creation of assays for monitoring food safety parameters. |

Organic Synthesis

The compound also plays a significant role in organic synthesis . Its unique structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules. This versatility makes it valuable for researchers looking to develop new compounds for pharmaceutical or industrial applications .

Table: Synthetic Reactions Involving 2-Oxo-Cyclobutane Undecanoic Acid

| Reaction Type | Description |

|---|---|

| Multi-step Reactions | Involves the transformation of simple precursors into complex products. |

| Functional Group Modifications | Enables the introduction of different functional groups into molecules. |

Biochemical Research

In biochemical research, 2-Oxo-cyclobutane undecanoic acid is being explored for its interactions with biological systems. Studies have shown that it can react with various biomolecules, which may reveal new biological pathways or mechanisms relevant to pharmacology and toxicology .

Case Study: Interaction Studies

Research has focused on how 2-Oxo-cyclobutane undecanoic acid interacts with antibodies in ELISA setups. These studies aim to enhance detection methods for irradiated food products, demonstrating the compound's potential impact on food safety protocols .

Mecanismo De Acción

Target of Action

Undecanoic acid, a related compound, is known to have antifungal effects . It modulates fungal metabolism by affecting the expression of fungal genes critical for virulence .

Mode of Action

Undecanoic acid, a related compound, has been found to exert profound effects on pivotal processes in fungal cells, such as cell wall and membrane assembly, lipid metabolism, pathogenesis, and even mrna processing .

Biochemical Pathways

Undecanoic acid is known to modulate fungal metabolism, which suggests it may impact various metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-cyclobutane undecanoic acid typically involves the cyclization of a suitable precursor. One common method is the reaction of an appropriate cyclobutanone derivative with a long-chain carboxylic acid under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of 2-Oxo-cyclobutane undecanoic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions: 2-Oxo-cyclobutane undecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclobutanone derivatives.

Comparación Con Compuestos Similares

- 2-Oxo-cyclobutane decanoic acid

- 2-Oxo-cyclobutane dodecanoic acid

- 2-Oxo-cyclobutane tetradecanoic acid

Comparison: 2-Oxo-cyclobutane undecanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications in research and industry .

Actividad Biológica

2-Oxo-cyclobutane undecanoic acid (CAS Number: 169263-77-8) is a cyclic ketone derivative with potential applications in biochemical assays and enzyme interactions. This compound is characterized by its unique four-membered ring structure, which influences its biological activity and reactivity. Understanding its biological properties is crucial for developing applications in fields such as food safety, pharmaceuticals, and biochemistry.

- Molecular Formula : C15H26O3

- Molecular Weight : 254.37 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in DMSO

Enzyme Interactions

Research indicates that 2-oxo-cyclobutane undecanoic acid may influence enzyme activity or stability. Although detailed mechanistic studies are still required, preliminary findings suggest that the compound could be utilized in enzyme-linked immunosorbent assays (ELISA) for detecting irradiated foods .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of various cyclobutanone derivatives, including 2-oxo-cyclobutane undecanoic acid. These studies typically involve assessing the compound's effects on different cell lines. For instance, compounds structurally similar to 2-oxo-cyclobutane undecanoic acid have demonstrated varying degrees of cytotoxicity against human fibroblast cell lines .

| Cell Line | IC50 (µg/ml) | Effect |

|---|---|---|

| WI38 (Human Fibroblasts) | <5 | High cytotoxicity |

| HCT-8 | >50 | Low cytotoxicity |

| MDA-MB-231 | <10 | Moderate cytotoxicity |

These findings highlight the potential of 2-oxo-cyclobutane undecanoic acid as a lead compound for further development in cancer therapeutics.

Study 1: Detection of Irradiated Foods

A significant application of 2-oxo-cyclobutane undecanoic acid is in food safety, particularly for detecting irradiated foods. A study established methods for identifying 2-alkylcyclobutanones using gas chromatography and mass spectrometry (GC-MS). The research demonstrated that the presence of these compounds could serve as biomarkers for irradiated food detection, thus ensuring consumer safety .

Study 2: Cytotoxicity Assessment

In a comparative analysis, researchers assessed the cytotoxic effects of various cyclobutanone derivatives on human cancer cell lines. The study found that certain derivatives exhibited potent cytotoxicity at low concentrations, suggesting that modifications to the cyclobutanone structure can enhance biological activity. This underscores the importance of structural variations in developing new therapeutic agents .

Propiedades

IUPAC Name |

11-(2-oxocyclobutyl)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c16-14-12-11-13(14)9-7-5-3-1-2-4-6-8-10-15(17)18/h13H,1-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBXXTOEKUXMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444798 | |

| Record name | AGN-PC-05J41S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169263-77-8 | |

| Record name | AGN-PC-05J41S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.